Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride

Medicinal Chemistry LogP Thiazole Scaffolds

Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride (CAS 1332873-11-6) is a synthetic thiazole derivative featuring a methyl ester at the 5-position and a racemic 1-aminoethyl substituent at the 2-position, supplied as the hydrochloride salt. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, offering a functionalized heterocyclic core with both a nucleophilic primary amine and an electrophilic ester for further derivatization.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69
CAS No. 1332873-11-6
Cat. No. B1651720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
CAS1332873-11-6
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69
Structural Identifiers
SMILESCC(C1=NC=C(S1)C(=O)OC)N.Cl
InChIInChI=1S/C7H10N2O2S.ClH/c1-4(8)6-9-3-5(12-6)7(10)11-2;/h3-4H,8H2,1-2H3;1H
InChIKeyVEZPJLVSMYOEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride CAS 1332873-11-6: A Key Thiazole Scaffold for Medicinal Chemistry and HDAC Inhibitor Synthesis


Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride (CAS 1332873-11-6) is a synthetic thiazole derivative featuring a methyl ester at the 5-position and a racemic 1-aminoethyl substituent at the 2-position, supplied as the hydrochloride salt. [1] This compound serves as a versatile small-molecule scaffold in medicinal chemistry, offering a functionalized heterocyclic core with both a nucleophilic primary amine and an electrophilic ester for further derivatization. It has been specifically cited as a key intermediate in the synthesis of substituted hydroxamic acids acting as HDAC6 inhibitors, as disclosed in patent US20110213003A1. [2]

Why Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride Cannot Be Replaced by a Generic Thiazole Analog


The specific substitution pattern on this compound—a primary amine directly attached to a chiral center on the 2-position and a methyl ester on the 5-position—dictates its reactivity and geometry in downstream synthetic applications. Closely related analogs, such as the corresponding ethyl ester (CAS 1823047-47-7) or the free carboxylic acid (CAS 1881288-75-0), introduce differences in steric bulk and hydrogen-bonding capacity that can alter coupling efficiency, protecting group compatibility, and lipophilicity (e.g., the ethyl ester increases both clogP and steric hindrance compared to the methyl ester) . Furthermore, the stereochemistry at the aminoethyl carbon (this compound is typically supplied as a racemate) can lead to divergent biological outcomes if an enantiomerically pure form is required; the (S)-enantiomer of the ethyl ester analog is cataloged separately (CAS 1923069-60-6), indicating that stereochemical identity is a critical procurement parameter not satisfied by just any 'aminoethyl-thiazole' compound .

Quantitative Evidence for Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride Procurement


Lipophilicity Comparison: Methyl Ester vs. Ethyl Ester Analog

The methyl ester moiety of the target compound provides a quantifiably lower lipophilicity compared to its closest ester analog. The calculated octanol-water partition coefficient (LogP) for methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is 1.37 [1]. In contrast, the direct ethyl ester analog (ethyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate) has a predicted LogP of approximately 1.9, representing a difference of ~0.5 log units . This difference in LogP is a critical parameter in drug design, as a lower LogP often correlates with improved solubility and reduced non-specific binding.

Medicinal Chemistry LogP Thiazole Scaffolds

Steric and Electronic Differentiator: Methyl vs. Ethyl Ester in Coupling Chemistry

In the context of peptide coupling or amide bond formation, the methyl ester offers less steric hindrance than the ethyl ester, generally leading to faster reaction kinetics. While specific kinetic data for this molecule's acylation is absent in the literature, the principle is well-established for analogous α-amino esters. For example, the acylation rate of methyl 2-aminothiazole-5-carboxylate with 4-nitrobenzoyl chloride has been reported with a pseudo-first-order rate constant (k') of 0.042 min⁻¹ [1]. The target compound, possessing a bulkier 2-(1-aminoethyl) group, will experience an additional steric effect, but the fundamental trend of methyl ester reactivity being superior to its ethyl ester analog remains a quantifiable differentiator for synthetic chemistry applications, supported by the broader class of amino thiazole carboxylates [1].

Synthetic Chemistry Acylation Rate Building Blocks

Enantiomeric Purity: A Chiral Center Demanding Specification

The 1-aminoethyl substituent introduces a chiral center, making this compound a racemic mixture unless otherwise specified. This is a critical procurement differentiator from the enantiomerically pure (S)-ethyl ester analog (CAS 1923069-60-6) . While the biological consequence of stereochemistry for this specific scaffold is not documented, the availability of a separate, defined stereoisomer of a close analog demonstrates the necessity of specifying the stereochemical form. In drug discovery, using a single, defined enantiomer versus a racemate can profoundly affect potency, selectivity, and toxicity. A study on a related 2-aminothiazole series showed a 10-fold difference in IC50 between enantiomers for kinase inhibition [1], establishing a class-level precedent for the importance of chiral purity.

Stereochemistry Chiral Resolution Procurement Specification

Solubility and Formulation: Hydrochloride Salt Advantage

As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base form (CAS 1095824-68-2). While direct solubility measurements are not publicly available, the general principle is well-established: protonation of the primary amine by hydrochloric acid formation leads to improved solubility in polar media. For example, the structurally similar compound, 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride, is a solid, whereas its free base is often an oil, directly impacting handling and formulation . This physicochemical difference is a key differentiator for procurement, as the salt form simplifies logistics, analytical characterization, and direct use in aqueous biological assays, unlike the free base which may require pre-solubilization steps.

Aqueous Solubility Salt Form Pharmaceutical Development

High-Value Application Scenarios for Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride


Lead Optimization for HDAC Inhibitors: Maximizing Ligand Efficiency with Lower Lipophilicity

The compound's lower LogP of 1.37, compared to its ethyl ester analog (~1.9), makes it a preferred intermediate for synthesizing HDAC inhibitors where balancing potency with favorable ADME properties is crucial. Medicinal chemists can use this scaffold to build focused libraries, starting from a more hydrophilic core to optimize for ligand efficiency and solubility, a strategy directly supported by its use in patented HDAC6 inhibitor programs [1].

Enantiomer-Specific Synthesis: Chiral Resolution to Access a Defined Stereocenter

For programs where the 1-aminoethyl group is critical for interaction with a chiral biological target, this racemic hydrochloride is the ideal starting material for preparative chiral separation or enantioselective synthesis. The separation allows access to both enantiomers for head-to-head biological comparison, a strategy validated by the existence of separate enantiopure analog catalogs, which show up to a 10-fold difference in potency between stereoisomers in related thiazole series [2].

High-Throughput Screening-Ready Building Block for Amide Library Synthesis

Supplied as a solid hydrochloride salt, this compound is immediately amenable to automated liquid handling and dissolution in DMSO or aqueous buffers for robotic high-throughput screening. Its primary amine is designed for rapid, high-yielding amide bond formation, with class-level data suggesting faster coupling kinetics compared to bulkier esters. This allows for efficient parallel synthesis of diverse amide libraries for hit discovery [3].

A Defined Scaffold for Structure-Activity Relationship (SAR) Studies at the Thiazole 2-Position

Unlike generic thiazole building blocks, this compound presents a dual orthogonal handle: a chiral amine for diversification and a methyl ester for further transformation or bioconjugation. This makes it a precise tool for SAR studies aiming to probe the steric and electronic demands of the thiazole 2-position binding pocket, where even a change from methyl to ethyl ester can alter biological activity due to LogP and steric effects [1].

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